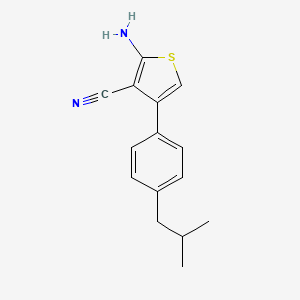

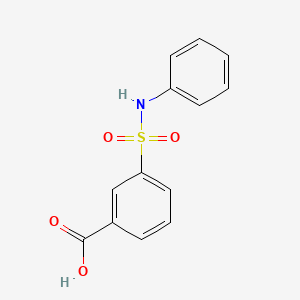

2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-aminothiophene derivatives often involves the Gewald reaction, a versatile method for constructing thiophene rings by reacting ketones (or aldehydes) with α-cyanoester and sulfur. For instance, a related compound, 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile, was synthesized using the Gewald methodology, indicating the practical application of this synthesis route for producing 2-aminothiophene derivatives with various substituents (Khalifa & Algothami, 2020).

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Research has identified 2-aminothiophene derivatives as potential antitumor agents. In a study, novel targets of these derivatives were synthesized and examined for their inhibitory effects on human tumor cell lines, including hepatocellular carcinoma and breast cancer. The study revealed that these compounds inhibited tumor growth to varying degrees, demonstrating their potential in cancer treatment (Khalifa & Algothami, 2020).

Structural and Electrochemical Properties

Another study focused on the structural characterization of thiophene-based imine compounds. It investigated their electrochemical and photophysical properties, highlighting the potential of these compounds in material science and electronic applications (Yildiz et al., 2017).

Application as Disperse Dyes

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and related derivatives have been synthesized for use as azo dyes. These dyes exhibited good coloration and fastness properties on polyester, suggesting their utility in textile industries (Sabnis & Rangnekar, 1989).

Anti-Tubercular Activity

A study synthesized and characterized a specific 2-aminothiophene derivative, investigating its potential as an anti-tubercular agent. Molecular docking simulations indicated that the compound had greater binding affinities to Mycobacterium tuberculosis proteins compared to a standard anti-tubercular drug (Obu et al., 2021).

Antibacterial Activity

Thiophene-3-carbonitrile containing Schiff bases were synthesized and screened for antibacterial activities. Some of these compounds demonstrated superior inhibitory growth effects compared to the standard drug chloramphenicol against both Gram-positive and Gram-negative bacteria (Khan et al., 2013).

Quantum Chemical Calculations

Experimental and quantum chemical calculations of a 2-aminothiophene derivative were performed, showcasing the detailed molecular structure and potential for various applications in chemical research (Oturak et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-4-[4-(2-methylpropyl)phenyl]thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-10(2)7-11-3-5-12(6-4-11)14-9-18-15(17)13(14)8-16/h3-6,9-10H,7,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJZQZQAJFCTNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350054 |

Source

|

| Record name | 2-amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile | |

CAS RN |

438218-65-6 |

Source

|

| Record name | 2-amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)

![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)